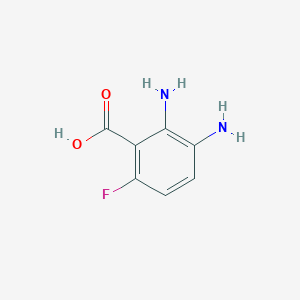

2,3-Diamino-6-fluorobenzoic acid

Description

Properties

IUPAC Name |

2,3-diamino-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXSIZSPZPBEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dinitro-6-fluorobenzoic acid with a suitable reducing agent to introduce the amino groups. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-6-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,3-dinitro-6-fluorobenzoic acid, while reduction can produce various amino derivatives.

Scientific Research Applications

2,3-Diamino-6-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Diamino-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares substituent patterns and key properties of 2,3-diamino-6-fluorobenzoic acid with related compounds:

Key Observations :

- Electron-Withdrawing Effects : Fluorine at position 6 in the target compound enhances acidity compared to hydroxyl or chlorine substituents (e.g., 3,4-dihydroxybenzoic acid has pKa ~4.5, while fluorinated analogs are more acidic) .

- Bioactivity: Chlorinated analogs like 2,3,6-TBA exhibit herbicidal activity due to lipophilicity, whereas amino groups in this compound may favor interactions with biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

Limited experimental data for this compound exists in the provided evidence, but inferences can be made:

- Solubility: Amino groups likely improve aqueous solubility relative to chlorinated analogs (e.g., 2,3,6-TBA is sparingly soluble in water).

- Stability : Fluorine’s small size and strong C-F bond may enhance thermal and oxidative stability compared to hydroxylated derivatives.

Biological Activity

Overview

2,3-Diamino-6-fluorobenzoic acid (DAFBA) is an organic compound characterized by the molecular formula C7H7FN2O2. It is a derivative of benzoic acid, featuring two amino groups at the 2 and 3 positions and a fluorine atom at the 6 position. The unique arrangement of these functional groups is believed to significantly influence its biological activity, particularly in therapeutic applications.

The biological activity of DAFBA is primarily attributed to its ability to form hydrogen bonds through its amino groups and engage in unique interactions due to the presence of the electronegative fluorine atom. These interactions can modulate the compound's affinity for various biological targets, including enzymes and receptors, thereby influencing its pharmacological effects.

Biological Activity and Therapeutic Potential

Research indicates that DAFBA exhibits a range of biological activities, particularly in oncology and antimicrobial applications. The following sections detail its effects based on recent studies.

Antitumor Activity

DAFBA has been explored for its potential as an antitumor agent. A study focusing on fluorinated pyrrolo[2,3-d]pyrimidine analogues highlighted that compounds with similar structural motifs showed selective uptake in tumor cells, suggesting that DAFBA could also be effective in targeting folate receptors (FRs) commonly overexpressed in tumors .

Table 1: Antitumor Efficacy of Fluorinated Compounds

| Compound | Target Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| DAFBA | CHO-FRα | TBD | Folate receptor-mediated uptake |

| Pyrrolo analogue | KB cells | 2.11-7.19 | Inhibition of purine biosynthesis |

Case Studies

- Antitumor Efficacy in Folate-Dependent Tumors : A study demonstrated that fluorinated analogues with similar structures to DAFBA exhibited significant growth inhibition in folate receptor-positive cell lines. The fluorine substitution was found to enhance selectivity and potency against these tumors .

- Inhibition of Enzymatic Pathways : Research has indicated that compounds structurally related to DAFBA can inhibit key enzymes involved in purine biosynthesis, such as GARFTase. This inhibition leads to reduced proliferation in cancer cells, underscoring the potential therapeutic applications of DAFBA in oncology .

Q & A

Q. What are the recommended synthetic routes for 2,3-Diamino-6-fluorobenzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis of fluorinated benzoic acids often involves fluorination of precursor molecules using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled pH (6–8) and low-temperature conditions (0–5°C). For amino-substituted derivatives, protecting groups (e.g., Boc for amines) can prevent unwanted side reactions. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical to achieve >95% purity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via approved hazardous chemical protocols .

Q. How can researchers ensure compound stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC-UV (λ = 254 nm) and track mass loss. Use inert gas (N₂) purging in vials to minimize oxidation. Avoid exposure to light by using amber glassware .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, MS) across studies be resolved?

- Methodological Answer : Cross-validate using orthogonal techniques:

- NMR : Compare chemical shifts with PubChem data (DMSO-d₆ as solvent, TMS reference) .

- Mass Spectrometry : Match fragmentation patterns to NIST reference spectra (electron ionization at 70 eV) .

- XRD : Resolve structural ambiguities via single-crystal diffraction. Discrepancies may arise from solvent polarity or impurities; replicate experiments under standardized conditions.

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices for nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes). Validate predictions with kinetic studies (e.g., rate constants via UV-Vis spectrophotometry) .

Q. How to design experiments for studying its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Titrate the compound into protein solutions to determine ΔH and ΔS.

- Crystallography : Co-crystallize with the target and resolve the structure at ≤2.0 Å resolution. Pre-screen crystallization conditions using Hampton Research kits .

Q. What strategies mitigate decomposition during high-temperature reactions?

- Methodological Answer : Use microwave-assisted synthesis (100–150°C, sealed vessels) with short reaction times (10–30 minutes). Add radical inhibitors (e.g., BHT) to prevent free radical degradation. Monitor reaction progress via inline FTIR for real-time tracking of functional groups .

Data Analysis and Validation

Q. How should researchers address conflicting bioactivity data in published studies?

- Methodological Answer : Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration). Use positive/negative controls (e.g., known inhibitors) to validate assay sensitivity. Perform meta-analyses using tools like RevMan to identify bias sources (e.g., solvent effects, incubation time) .

Q. What statistical methods are robust for analyzing dose-response relationships?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report confidence intervals (95%) and p-values adjusted for multiple testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.